Dicyclohexyl sodium sulfosuccinate

Catalog No.
S1895810
CAS No.
23386-52-9
M.F
C16H26O7S
M. Wt
362.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dicyclohexyl sodium sulfosuccinate

CAS Number

23386-52-9

Product Name

Dicyclohexyl sodium sulfosuccinate

IUPAC Name

sodium;1,4-dicyclohexyloxy-1,4-dioxobutane-2-sulfonate

Molecular Formula

C16H26O7S

Molecular Weight

362.4 g/mol

InChI

InChI=1S/C16H26O7S.Na/c17-15(22-12-7-3-1-4-8-12)11-14(24(19,20)21)16(18)23-13-9-5-2-6-10-13;/h12-14H,1-11H2,(H,19,20,21);/q;+1/p-1

InChI Key

QPSVFNQMURAADJ-UHFFFAOYSA-N

SMILES

C1CCC(CC1)OC(=O)CC(C(=O)OC2CCCCC2)S(=O)(=O)[O-].[Na+]

Canonical SMILES

C1CCC(CC1)OC(=O)CC(C(=O)OC2CCCCC2)S(=O)(=O)O

Micellization Studies:

DCHSS, like other surfactants, can form micelles in solution. Micelles are microscopic aggregates formed by surfactant molecules, with the hydrophilic heads facing outwards and the hydrophobic tails clustered inwards. These structures can be used to solubilize hydrophobic molecules in aqueous solutions. Researchers can leverage this property of DCHSS to study the behavior of hydrophobic compounds in a controlled environment. For instance, DCHSS micelles could be used to encapsulate and deliver hydrophobic drugs for drug delivery studies [].

Membrane Protein Research:

DCHSS can interact with biological membranes due to its amphiphilic nature (having both hydrophobic and hydrophilic regions). This property makes DCHSS a potential tool for studying membrane proteins, which are crucial for various cellular functions. Researchers might utilize DCHSS to solubilize and purify membrane proteins from cells for further analysis [].

DHS is a white, odorless powder derived from the reaction of dicyclohexylsulfosuccinic acid with sodium hydroxide [2]. Its significance lies in its amphiphilic nature. The molecule possesses a hydrophobic (water-hating) portion consisting of the two cyclohexyl groups and a hydrophilic (water-loving) portion containing the sulfonate group and the sodium cation. This duality allows DHS to interact with both water and organic substances, making it valuable in various scientific research applications [1].


Molecular Structure Analysis

DHS has a complex structure with several key features (shown in PubChem: ):

  • Cyclohexyl Groups: Two cyclohexyl rings provide the hydrophobic character.
  • Sulfosuccinate Moiety: The central sulfosuccinate group (SO3¯-CH2-CH2-CO2¯) acts as the hydrophilic head.
  • Sodium Cation (Na⁺): This positively charged ion balances the negative charge of the sulfonate group and enhances water solubility.

The overall structure creates a molecule with a polar head and a nonpolar tail, crucial for its surfactant properties [1].


Chemical Reactions Analysis

Synthesis

R-SO3H + NaOH → R-SO3Na + H2O

(R represents the organic group, in this case, dicyclohexyl)

Decomposition

Other Relevant Reactions

DHS can participate in various reactions based on its amphiphilic nature. For example, it can:

  • Form Micelles: In aqueous solutions, DHS molecules can self-assemble into micelles, with the hydrophobic tails oriented inwards and the hydrophilic heads facing outwards, encapsulating hydrophobic molecules within the micelle core [1].
  • Emulsify: DHS can stabilize emulsions by forming a film at the interface between two immiscible liquids, preventing them from separating [1].

Physical And Chemical Properties Analysis

  • Physical State: Likely a white, odorless powder at room temperature [2].
  • Melting Point: Expected to be relatively high due to the presence of cyclohexyl groups.
  • Boiling Point: Likely decomposes before reaching a boiling point.
  • Solubility: Good solubility in water due to the ionic nature of the molecule. Solubility in organic solvents may vary depending on the solvent type.
  • Stability: Generally stable under normal storage conditions. May decompose at high temperatures [4].

Physical Description

Liquid; OtherSolid, Liquid

XLogP3

2.5

GHS Hazard Statements

Aggregated GHS information provided by 84 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 84 companies. For more detailed information, please visit ECHA C&L website;
Of the 4 notification(s) provided by 81 of 84 companies with hazard statement code(s):;
H315 (82.72%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95.06%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

137361-04-7
23386-52-9

Use Classification

Cosmetics -> Cleansing; Foam boosting; Hydrotrope; Surfactant

General Manufacturing Information

All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Construction
Synthetic rubber manufacturing
Butanedioic acid, 2-sulfo-, 1,4-dicyclohexyl ester, sodium salt (1:1): ACTIVE

Dates

Modify: 2023-08-16

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